molecular formula C22H27N3O3 B3757942 furan-2-yl-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]methanone

furan-2-yl-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]methanone

Cat. No.: B3757942
M. Wt: 381.5 g/mol
InChI Key: DCDYBFONYMRMOH-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperazin-1-yl]methanone is a complex organic compound that features a furan ring, a spirocyclic indene-piperidine structure, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions can vary, but typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbonyl group can yield alcohols .

Scientific Research Applications

Chemistry

In chemistry, furan-2-yl-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, this compound has potential applications as a ligand for studying protein-ligand interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool for biochemical research.

Medicine

In medicine, furan-2-yl-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperazin-1-yl]methanone is being investigated for its potential therapeutic properties. It has shown promise as an anti-inflammatory and anticancer agent in preliminary studies.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as high thermal stability and conductivity. Its incorporation into polymers and other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of furan-2-yl-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperazin-1-yl]methanone involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The spirocyclic structure allows for a high degree of specificity in binding to these targets, which can enhance its therapeutic efficacy.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and spirocyclic molecules, such as:

  • Furan-2-carboxylic acid
  • Spiro[indene-1,4’-piperidine]
  • Piperazine derivatives

Uniqueness

What sets furan-2-yl-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperazin-1-yl]methanone apart is its combination of structural features. The presence of the furan ring, spirocyclic indene-piperidine, and piperazine moiety in a single molecule provides a unique platform for exploring new chemical and biological activities.

Properties

IUPAC Name

furan-2-yl-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c26-20-19(16-4-1-2-5-17(16)22(20)7-9-23-10-8-22)24-11-13-25(14-12-24)21(27)18-6-3-15-28-18/h1-6,15,19-20,23,26H,7-14H2/t19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDYBFONYMRMOH-UXHICEINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(C(C3=CC=CC=C23)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC12[C@H]([C@@H](C3=CC=CC=C23)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
furan-2-yl-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
furan-2-yl-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]methanone
Reactant of Route 3
furan-2-yl-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]methanone
Reactant of Route 4
furan-2-yl-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]methanone
Reactant of Route 5
furan-2-yl-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]methanone
Reactant of Route 6
furan-2-yl-[4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-1-yl]methanone

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